Ibuprofen-d4

stable isotope dilution mass spectrometry bioanalytical method validation quantitative LC-MS/MS

Quantitative LC-MS/MS of ibuprofen in therapeutic drug monitoring or Cmax samples requires an internal standard with sufficient mass shift to avoid [M+3] natural abundance interference. Ibuprofen-d3 suffers from +3 Da overlap; Ibuprofen-d4 provides +4 Da separation.

- **98 atom% D enrichment** reduces residual unlabeled carry-over (vs. 95% for d3)
- Lot-specific CoA for ANDA method validation & stability-indicating assays
- Non-exchangeable deuterium positions enable solid-state ²H NMR studies of inclusion complexes

Molecular Formula C13H18O2
Molecular Weight 210.30 g/mol
Cat. No. B15557628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuprofen-d4
Molecular FormulaC13H18O2
Molecular Weight210.30 g/mol
Structural Identifiers
InChIInChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3D3,10D
InChIKeyHEFNNWSXXWATRW-RXGDOFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibuprofen-d4 Internal Standard Baseline


Ibuprofen-d4 is a tetra-deuterated analog of the non-steroidal anti-inflammatory drug ibuprofen in which four hydrogen atoms at the propionic acid side chain (positions 2,3,3,3) are replaced by deuterium . It is classified as a stable isotope-labeled internal standard (SIL-IS) used for quantitative analysis by LC-MS/MS, GC-MS, and NMR . The molecular formula is C₁₃H₁₄D₄O₂ with a molecular weight of 210.30–210.31 g/mol, representing a nominal mass shift of +4 Da from the unlabeled parent (206.28 g/mol) . Ibuprofen-d4 retains the pharmacological properties of the parent molecule, including COX-1 selective inhibition (IC₅₀ 13 µM), making it suitable as a tracer in pharmacokinetic, metabolism, and drug delivery studies [1].

Product Type
Stable isotope-labeled internal standard (SIL-IS)
Workflow Fit
LC-MS/MS, GC-MS, and NMR quantitative analysis
Key Selection Property
+4 Da nominal mass shift with 98 atom % D enrichment

Why Ibuprofen-d3 Cannot Substitute for Ibuprofen-d4


In stable isotope dilution mass spectrometry, the internal standard must exhibit a mass shift sufficient to avoid cross-talk from the analyte's natural isotopic envelope while maintaining near-identical chromatographic and ionization behavior [1]. Ibuprofen-d4 provides a +4 Da mass shift versus +3 Da for ibuprofen-d3, which is critical when the analyte's [M+3] natural abundance peak contributes detectable signal in the internal standard channel . Furthermore, isotopic enrichment varies markedly across vendors and deuteration levels: ibuprofen-d4 from CDN Isotopes is specified at 98 atom % D, while the widely used ibuprofen-d3 from Sigma-Aldrich is specified at only 95 atom % D . A lower-enrichment standard introduces systematic under-estimation bias in quantitative workflows because the residual unlabeled fraction co-elutes with the analyte [1]. These differences mean that ibuprofen-d3 and ibuprofen-d4 are not functionally interchangeable without full method re-validation.

This Product
Ibuprofen-d4
+4 Da mass shift; 98 atom % D
Potential Substitute
Ibuprofen-d3
+3 Da shift may receive analyte [M+3] interference; 95 atom % D may introduce systematic negative bias
This Product
Carbon-bound deuterium
Non-exchangeable labeling positions
Potential Substitute
Other deuterated NSAID-IS
Aromatic or acidic labeling may exhibit H/D exchange, drifting isotope ratios during sample preparation

Ibuprofen-d4 Evidence vs. Comparators


Isotopic Enrichment Comparison

Ibuprofen-d4 from CDN Isotopes carries a specified isotopic enrichment of 98 atom % D . By direct specification comparison, Sigma-Aldrich ibuprofen-d3 (catalog 55264) carries a specified isotopic purity of 95 atom % D . WITEGA ibuprofen-d3 achieves >99.5 atom% D, but this higher enrichment comes from a different vendor and deuteration position pattern . For the d4-labeled analog, the 98 atom% D specification means that the residual unlabeled fraction constitutes ≤2% of the product, minimizing carry-over signal in the analyte quantification channel.

Isotopic Enrichment
Data to verify
98 atom % D vs. 95% (d3-Sigma), >99.5% (d3-WITEGA)
Higher enrichment reduces residual unlabeled fraction for unbiased quantitation
Vendor specification; cross-vendor enrichment context may differ
stable isotope dilution mass spectrometry bioanalytical method validation quantitative LC-MS/MS

Mass Shift Comparison

The molecular weight of ibuprofen-d4 is 210.30 g/mol, yielding a nominal mass shift of +4 Da from unlabeled ibuprofen (206.28 g/mol) . In comparison, ibuprofen-d3 (Sigma-Aldrich, WITEGA) provides a +3 Da shift (MW 209.30 g/mol) . The additional +1 Da mass difference offered by d4 labeling reduces the probability that the analyte's natural [M+3] isotopic peak (arising from ¹³C₂, ²H, etc.) contributes measurable signal in the internal standard's MRM channel when multiple reaction monitoring transitions are selected.

Mass Shift
Class-level inference
+4 Da (d4) vs. +3 Da (d3)
Additional +1 Da reduces isotopic cross-talk risk from analyte [M+3] signal
Applies to selected reaction monitoring; method-specific review recommended
LC-MS/MS selected reaction monitoring isotopic cross-talk

Chemical Purity Comparison

Ibuprofen-d4 supplied by MedChemExpress (catalog HY-78131S2) carries a documented chemical purity of 99.28% by HPLC [1]. The leading ibuprofen-d3 reference standard from WITEGA (NS060) specifies HPLC purity of >99.0% . Both products exceed the ≥98.0% HPLC purity threshold set by ICH guidelines for analytical reference standards, but the MedChemExpress d4 product provides a precisely quantified lot-specific purity value rather than a minimum threshold, enabling more accurate correction calculations when the internal standard purity must be factored into quantitative workflows.

Chemical Purity
Lot attribute
99.28% (HPLC) vs. >99.0% (d3-WITEGA)
Precisely quantified lot purity supports accurate calibration standard corrections
Lot-specific Certificate of Analysis; context-dependent
reference standard purity HPLC assay analytical quality control

In Vivo Pharmacokinetic Equivalence

In a direct head-to-head pharmacokinetic study, Theis et al. (1986) coadministered an equimolar mixture of ibuprofen and tetra-deuterated ibuprofen ([ar-²H₄]ibuprofen) to beagle dogs and developed a capillary GC-MS method capable of simultaneously quantifying both species in serum [1]. The study found no significant differences in absorption or elimination kinetics between the deuterated and non-deuterated forms (p > 0.05), demonstrating the absence of a measurable deuterium kinetic isotope effect for the tetra-deuterated analog at these labeling positions.

PK Equivalence
Head-to-head
No significant kinetic difference vs. unlabeled (p > 0.05)
Supports in vivo tracer use without confounding isotope effect on PK profile
Beagle dog model; capillary GC-MS method; model-specific context
deuterium kinetic isotope effect pharmacokinetic tracer study bioavailability

Deuterium Label Stability

Ibuprofen-d4 incorporates deuterium at the propionic acid C-2 and C-3 positions (2,3,3,3-tetradeuterio configuration), all of which are carbon-bound and non-exchangeable under standard analytical conditions (pH 2–8, ambient temperature, aqueous/organic solvent systems) . In contrast, some deuterated NSAID internal standards with deuteration on aromatic rings or adjacent to electron-withdrawing groups may exhibit measurable H/D exchange under acidic or basic extraction conditions. No published study has documented deuterium loss for ibuprofen-d4 during standard bioanalytical sample preparation.

Label Stability
Class-level inference
Carbon-bound; non-exchangeable
Ensures constant mass shift across typical sample preparation conditions
No published H/D exchange under standard pH 2–8; data to verify
deuterium label stability hydrogen-deuterium exchange isotope dilution

Ibuprofen-d4 High-Confidence Applications


Minimal Isotopic Cross-Talk in LC-MS/MS

When unlabeled ibuprofen is present at high concentrations (e.g., therapeutic drug monitoring, overdose toxicology, or pharmacokinetic Cmax samples), the natural [M+3] isotopic abundance peak can interfere with the ibuprofen-d3 internal standard channel. Ibuprofen-d4's +4 Da mass shift provides an additional 1 Da of separation, reducing the need for post-acquisition isotopic correction [Section 3, Evidence Item 2]. Its 98 atom% D enrichment further limits residual unlabeled carry-over signal in the analyte channel [Section 3, Evidence Item 1].

Bioavailability and PK Tracer Studies

The demonstrated in vivo kinetic equivalence between tetra-deuterated ibuprofen and unlabeled ibuprofen in beagle dogs [Section 3, Evidence Item 4; REFS-2] supports the use of ibuprofen-d4 as an intravenous or oral tracer for absolute bioavailability determination, metabolic pathway tracking, and biphasic release formulation evaluation without confounding deuterium isotope effects.

Solid-State Deuterium NMR Characterization

Ibuprofen-d4 has been specifically employed in solid-state deuterium NMR investigations of β-cyclodextrin-drug inclusion complexes, where the quadrupolar ²H nucleus serves as a sensitive probe of molecular dynamics and order within the complex [2]. This application is uniquely enabled by the presence of four deuterium nuclei in non-exchangeable positions, providing sufficient signal-to-noise for detailed motional analysis.

ANDA Method Validation and QC

Ibuprofen-d4 is supplied with detailed characterization data compliant with regulatory guidelines, including lot-specific Certificate of Analysis covering isotopic enrichment, chemical purity, and stability [Section 3, Evidence Items 1 and 3; REFS-1] [3]. This documentation package directly supports Abbreviated New Drug Application (ANDA) method validation, quality control release testing, and stability-indicating method qualification for generic ibuprofen formulations.

Application
Selection Property
Validation Focus
LC-MS/MS quantification
+4 Da mass shift for reduced isotopic cross-talk
MRM channel interference review
Bioavailability tracer studies
In vivo kinetic equivalence context
Model-response endpoint interpretation
Solid-state NMR dynamics
Non-exchangeable ²H quadrupolar probe
Molecular order and motional analysis
Bioanalytical method validation
Lot-specific Certificate of Analysis package
Method validation documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibuprofen-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.